molecular formula C21H20BrN3O3 B2613940 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 893355-84-5

7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2613940
CAS No.: 893355-84-5
M. Wt: 442.313
InChI Key: JOFLJCZVMCCRSA-UHFFFAOYSA-N
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Description

7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique structure combining a brominated chromeno-pyrrole core with a dimethylamino propyl side chain and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of a suitable precursor to form the chromeno-pyrrole structure. This can be achieved through a series of condensation and cyclization reactions under acidic or basic conditions.

    Attachment of the Dimethylamino Propyl Side Chain: This step involves the alkylation of the chromeno-pyrrole core with a dimethylamino propyl halide under basic conditions.

    Introduction of the Pyridinyl Group: The final step involves the coupling of the pyridinyl group to the core structure, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution: Substituted derivatives with azide or thiol groups replacing the bromine atom.

Scientific Research Applications

7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Materials Science: Its chromeno-pyrrole core can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino propyl side chain play crucial roles in binding to these targets, leading to the modulation of their activity. The pyridinyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Fluoro-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The presence of the bromine atom in 7-Bromo-2-(3-(dimethylamino)propyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming stronger interactions with biological targets compared to its chloro and fluoro analogs.

Properties

IUPAC Name

7-bromo-2-[3-(dimethylamino)propyl]-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3/c1-24(2)10-3-11-25-18(13-6-8-23-9-7-13)17-19(26)15-12-14(22)4-5-16(15)28-20(17)21(25)27/h4-9,12,18H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFLJCZVMCCRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Br)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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